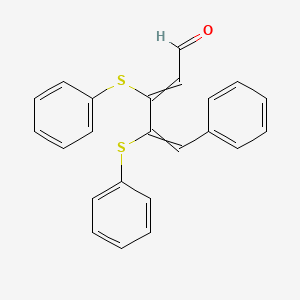

5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal

Description

5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal is a conjugated dienal derivative featuring a phenyl group at position 5 and two phenylsulfanyl (S-Ph) substituents at positions 3 and 3. The extended π-conjugation of the dienal backbone, combined with sulfur-mediated electronic effects, distinguishes this compound in organic synthesis and materials science. Its structure enables unique reactivity patterns, particularly in cycloadditions, nucleophilic additions, and applications requiring electron-rich aromatic systems .

Properties

CAS No. |

647010-37-5 |

|---|---|

Molecular Formula |

C23H18OS2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

5-phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal |

InChI |

InChI=1S/C23H18OS2/c24-17-16-22(25-20-12-6-2-7-13-20)23(18-19-10-4-1-5-11-19)26-21-14-8-3-9-15-21/h1-18H |

InChI Key |

XOPJLUSMIIMQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=CC=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpenta-2,4-dienal with thiophenol in the presence of a base, such as sodium hydroxide, to introduce the phenylsulfanyl groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced aldehyde or alcohol derivatives.

Substitution: Compounds with substituted phenylsulfanyl groups.

Scientific Research Applications

5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds

Mechanism of Action

The mechanism of action of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal involves its interaction with molecular targets, such as enzymes and receptors. The phenylsulfanyl groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Cinnamaldehyde

- Structure : Phenyl group at position 3, aldehyde at position 1, and a single conjugated double bond.

- Key Differences : Lacks the extended dienal system and sulfur substituents.

- Reactivity : The aldehyde group is highly electrophilic, favoring nucleophilic attack. However, the absence of sulfur atoms limits its utility in thiol-mediated reactions or metal coordination .

2-Methyl-5-phenylpenta-2,4-dienal

- Structure : Methyl group at position 2, phenyl at position 5, and a conjugated dienal chain.

- Key Differences : The methyl group introduces steric hindrance and electron-donating effects, altering regioselectivity in reactions compared to the sulfur-rich 5-phenyl-3,4-bis(phenylsulfanyl) variant.

- Applications : Primarily used in Diels-Alder reactions, where steric effects dominate over electronic modulation .

5-(Phenyl)-3-(4-methylphenyl)penta-2,4-dienal

- Structure : Aldehyde at position 1, 4-methylphenyl at position 3, and phenyl at position 4.

- Key Differences : The 4-methylphenyl group modifies electronic density but lacks sulfur’s lone-pair contributions. Reactivity shifts toward electrophilic substitution rather than nucleophilic pathways .

Sulfur-Containing Analogues

Pentafluorophenyl Tosylate

- Structure : Tosylate (4-methylbenzenesulfonate) group attached to a pentafluorophenyl ring.

- The electron-withdrawing fluorine atoms enhance leaving-group ability, contrasting with the electron-rich phenylsulfanyl groups in the target compound .

Benzofuran Derivatives with Sulfonamides

- Structure : Benzofuran core with sulfonamide and carboxylate groups.

- Key Differences : Sulfonamides participate in hydrogen bonding, whereas phenylsulfanyl groups enable π-π stacking and metal coordination. This distinction impacts applications in catalysis versus biological targeting .

Data Table: Comparative Analysis

| Compound Name | Substituents | Conjugation Length | Electronic Effects | Key Reactivity/Applications |

|---|---|---|---|---|

| 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal | 3,4-S-Ph, 5-Ph | Extended dienal | Electron-rich (S lone pairs) | Cycloadditions, metal coordination |

| Cinnamaldehyde | 3-Ph, 1-CHO | Single double bond | Electrophilic (CHO) | Flavoring, simple nucleophilic additions |

| 2-Methyl-5-phenylpenta-2,4-dienal | 2-CH3, 5-Ph | Dienal | Electron-donating (CH3) | Diels-Alder reactions |

| Pentafluorophenyl Tosylate | Pentafluorophenyl, tosylate | N/A | Electron-withdrawing (F, SO3) | Leaving group in SN2 reactions |

Research Findings and Unique Properties

- Electronic Effects : The phenylsulfanyl groups donate electron density via sulfur’s lone pairs, enhancing nucleophilicity at the α,β-unsaturated aldehyde. This contrasts with sulfonates (electron-withdrawing) and methyl groups (steric dominance) .

- Conjugation Impact : The extended dienal system allows for redshifted UV-Vis absorption, making it suitable for optoelectronic applications—a feature absent in shorter conjugated analogues like cinnamaldehyde .

Biological Activity

5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal, with the CAS number 647010-37-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings. The compound's structure includes multiple phenyl groups and sulfur atoms, which contribute to its unique reactivity and biological interactions.

The molecular formula of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal is with a molecular weight of approximately 374.52 g/mol. Key physical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C23H18OS2 |

| Molecular Weight | 374.518 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 6.6949 |

| PSA | 67.67 Ų |

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of sulfur in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study by Yoshimatsu et al. (2003) demonstrated that related compounds showed significant antioxidant effects in vitro, suggesting that 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal may possess similar properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of penta-2,4-dienal can induce apoptosis in cancer cells through the activation of various signaling pathways. Specifically, compounds with phenylsulfanyl groups have been noted for their ability to inhibit tumor cell proliferation and migration .

The proposed mechanism of action for 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal involves:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage.

- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : The phenylsulfanyl groups may interact with specific enzymes involved in cancer progression.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of various phenylsulfanyl compounds, 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with the compound compared to controls, confirming its potential as an antioxidant agent .

Study 2: Cancer Cell Line Testing

A separate investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations of 5-Phenyl-3,4-bis(phenylsulfanyl)penta-2,4-dienal led to a dose-dependent decrease in cell viability and increased markers for apoptosis after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.